molecular formula C6H13NO2S B13795682 3-Propan-2-yloxathiazinane 2-oxide

3-Propan-2-yloxathiazinane 2-oxide

Cat. No.: B13795682
M. Wt: 163.24 g/mol
InChI Key: IXJGKLHKDQONDZ-UHFFFAOYSA-N
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Description

3-Propan-2-yloxathiazinane 2-oxide is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propan-2-yloxathiazinane 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to form the oxathiazinane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality. The choice of reagents and catalysts, as well as the purification techniques, are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Propan-2-yloxathiazinane 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiazinane ring into different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring structure.

Scientific Research Applications

3-Propan-2-yloxathiazinane 2-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Propan-2-yloxathiazinane 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds also contain sulfur and nitrogen atoms in their ring structure and exhibit similar chemical properties.

    Oxazoles: Similar to thiazoles but with an oxygen atom in the ring, oxazoles share some reactivity patterns with 3-Propan-2-yloxathiazinane 2-oxide.

    Isothiazoles: These compounds have a sulfur and nitrogen atom in adjacent positions within the ring, offering different reactivity and applications.

Uniqueness

This compound is unique due to its specific ring structure, which combines sulfur, nitrogen, and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-propan-2-yloxathiazinane 2-oxide

InChI

InChI=1S/C6H13NO2S/c1-6(2)7-4-3-5-9-10(7)8/h6H,3-5H2,1-2H3

InChI Key

IXJGKLHKDQONDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCOS1=O

Origin of Product

United States

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